2-{[(3-Methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine
Overview
Description
2-{[(3-Methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine is an organic compound featuring a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Introduction of the Methyl Group: The methyl group at the 3-position of the thiazole ring can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the thiazole derivative with a thiol, such as ethanethiol, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiazole ring can undergo reduction reactions, although these are less common due to the stability of the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: N-substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-{[(3-Methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it a versatile intermediate.
Biology
This compound may exhibit biological activity due to the presence of the thiazole ring, which is known for its antimicrobial and antifungal properties. It could be investigated for potential use as a pharmaceutical agent.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as drugs. The thiazole ring is a common motif in many bioactive molecules, suggesting that this compound could serve as a lead compound for drug development.
Industry
In the materials science industry, this compound could be used in the synthesis of polymers or as a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism by which 2-{[(3-Methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring could participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Benzothiazole: Another thiazole derivative with applications in dye production and as a corrosion inhibitor.
2-Aminothiazole: Used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
2-{[(3-Methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activity. Its combination of a thiazole ring with a sulfanyl and amine group makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
2-[(3-methyl-1,2-thiazol-4-yl)methylsulfanyl]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S2/c1-6-7(5-11-9-6)4-10-3-2-8/h5H,2-4,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZQGHGGYCAKES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1CSCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70606795 | |
Record name | 2-{[(3-Methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70606795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62174-93-0 | |
Record name | 2-{[(3-Methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70606795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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